2-(Difluoromethyl)-8-hydroxyquinoline
CAS No.:
Cat. No.: VC15978886
Molecular Formula: C10H7F2NO
Molecular Weight: 195.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7F2NO |
---|---|
Molecular Weight | 195.16 g/mol |
IUPAC Name | 2-(difluoromethyl)quinolin-8-ol |
Standard InChI | InChI=1S/C10H7F2NO/c11-10(12)7-5-4-6-2-1-3-8(14)9(6)13-7/h1-5,10,14H |
Standard InChI Key | VCAACEYSVJBKBN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)F |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(difluoromethyl)quinolin-8-ol, reflects its bifunctional substitution pattern. X-ray crystallographic analyses of related fluorinated quinolines reveal that the difluoromethyl group adopts a trigonal planar geometry due to sp² hybridization, while the hydroxyl group participates in intramolecular hydrogen bonding with adjacent nitrogen atoms . This configuration stabilizes the molecule in both aqueous and lipid environments, as evidenced by its calculated partition coefficient (LogP = 2.1 ± 0.3).
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₇F₂NO |
Molecular Weight | 195.16 g/mol |
Melting Point | 189–192°C (dec.) |
Aqueous Solubility | 0.87 mg/mL (pH 7.4, 25°C) |
logP | 2.1 ± 0.3 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 4 (N, O, 2F) |
Spectroscopic Profiles
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: a broad O–H stretch at 3200–3400 cm⁻¹, C–F asymmetric stretching at 1150–1250 cm⁻¹, and quinoline ring vibrations at 1500–1600 cm⁻¹. Nuclear magnetic resonance (¹H NMR, DMSO-d₆) reveals characteristic signals: δ 8.95 (d, J = 4.2 Hz, H-5), 8.32 (dd, J = 8.1, 1.5 Hz, H-7), and 6.82 (t, J = 54.0 Hz, CF₂H).
Synthetic Methodologies
Nucleophilic Fluorination Strategies
The difluoromethyl group is typically introduced via nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. In a representative procedure, 8-hydroxy-2-quinolinecarbaldehyde undergoes fluorination at −78°C in anhydrous dichloromethane, achieving 68–72% yields . Kinetic studies show that electron-withdrawing groups at the 8-position accelerate fluorination rates by 3.5-fold compared to unsubstituted quinolines .
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura couplings enable modular synthesis. For example, 8-benzyloxy-2-bromoquinoline reacts with difluoromethylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (2 mol%), yielding 85% protected intermediate, which is deprotected via hydrogenolysis. This method tolerates diverse boronic esters, facilitating library synthesis for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), 2-(difluoromethyl)-8-hydroxyquinoline exhibits a minimum inhibitory concentration (MIC) of 4 μg/mL, outperforming clioquinol (MIC = 16 μg/mL) . Mechanistically, the compound disrupts zinc homeostasis by sequestering Zn²⁺ ions critical for bacterial metalloproteases, as confirmed by inductively coupled plasma mass spectrometry (ICP-MS) showing 78% reduction in intracellular Zn²⁺ levels .
Neuroprotective Actions
At nanomolar concentrations (100–300 nM), the compound prevents β-amyloid (Aβ) aggregation in SH-SY5Y neuronal cells by chelating Cu²⁺ ions involved in Aβ oligomerization . Molecular dynamics simulations predict a binding affinity (Kd) of 12.7 nM for Cu²⁺, with the difluoromethyl group stabilizing the complex through hydrophobic interactions .
Pharmacokinetic Optimization
Metabolic Stability
Hepatic microsome assays (human, 1 mg/mL) show a half-life of 47 minutes, compared to 9 minutes for non-fluorinated analogs. Ultra-performance liquid chromatography (UPLC) identifies two primary metabolites: 8-hydroxy-2-carboxylic acid (Phase I) and glucuronide conjugate (Phase II). Fluorine substitution reduces CYP3A4-mediated oxidation by 60%, as quantified via NADPH consumption rates .
Tissue Distribution
Radiolabeled (¹⁴C) studies in Sprague-Dawley rats demonstrate preferential accumulation in brain tissue (AUC₀–24h = 8.9 μg·h/g) versus plasma (AUC₀–24h = 2.1 μg·h/mL), with a brain-to-plasma ratio of 4.2:1. This distribution profile correlates with its computed polar surface area (PSA = 45 Ų), below the 60 Ų threshold for CNS penetration.
Emerging Applications and Future Directions
Antibiofilm Coatings
Polymer composites incorporating 0.5% w/w 2-(difluoromethyl)-8-hydroxyquinoline inhibit Candida albicans biofilm formation by 92% on silicone surfaces (ASTM E2180-18), persisting through 30 wash cycles . X-ray photoelectron spectroscopy (XPS) confirms fluorine enrichment at the coating surface, enhancing antimicrobial durability.
Theranostic Probes
Conjugation with near-infrared fluorophores (e.g., Cy7.5) creates dual-mode agents for Alzheimer’s disease. In APP/PS1 transgenic mice, the probe detects Aβ plaques via fluorescence (ex/em 750/780 nm) while reducing plaque burden by 41% over 12 weeks (P < 0.01 vs. control) .
Challenges in Clinical Translation
Despite promising preclinical data, developmental hurdles remain. The compound’s aqueous solubility at physiological pH (0.87 mg/mL) necessitates nanoparticle formulation for intravenous delivery. Additionally, chronic toxicity studies in primates revealed mild hepatotoxicity at doses >50 mg/kg/day, mandating dose-escalation optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume